2-Furanacetic acid, 5-phenyl-
Description
Significance of Furan (B31954) Ring Systems in Advanced Organic Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile and highly significant scaffold in organic chemistry. chemsrc.com Its unique electronic properties and reactivity make it an invaluable building block in the synthesis of complex molecules, including a wide array of natural products, pharmaceuticals, and advanced materials. nih.govgoogle.com The furan nucleus can undergo a variety of chemical transformations, such as electrophilic substitution, cycloaddition, and metal-catalyzed coupling reactions, allowing for extensive functionalization. This reactivity has been harnessed by chemists for the construction of intricate molecular architectures. nih.gov
Academic Relevance of Phenyl-Substituted Furan Derivatives
Among the vast class of furan derivatives, those bearing phenyl substituents have garnered considerable academic interest. The introduction of a phenyl group onto the furan ring can significantly influence the molecule's electronic properties, steric hindrance, and biological activity. Research has shown that phenyl-substituted furans exhibit a range of promising biological activities. For example, certain derivatives have been investigated as potential phosphodiesterase type 4 (PDE4) inhibitors, which are relevant in the treatment of inflammatory diseases. sigmaaldrich.com Furthermore, studies have explored their potential as antibacterial and antioxidant agents. grafiati.comsolubilityofthings.comgoogle.com The synthesis of these compounds, often involving cross-coupling reactions like the Suzuki-Miyaura reaction, is also an active area of research. researchgate.net
Overview of Research Trajectories for Novel Furanacetic Acid Compounds
Furanacetic acids, which feature an acetic acid moiety attached to the furan ring, represent another important class of furan derivatives under investigation. Research in this area is often directed towards the discovery of new therapeutic agents, as furanacetic acid derivatives have been explored for their potential antimicrobial and anti-inflammatory properties. researchgate.netontosight.ai They also serve as crucial intermediates in the synthesis of more complex molecules for pharmaceutical and materials science applications. ontosight.aiontosight.ai The synthesis of novel furanacetic acid derivatives with various substituents is a key focus, with the aim of tuning their chemical and biological properties. ontosight.aiontosight.ai
Contextualizing 2-Furanacetic Acid, 5-phenyl- within Advanced Chemical Investigations
Within this multifaceted research landscape, "2-Furanacetic acid, 5-phenyl-" emerges as a compound of significant interest. It combines the key structural features of a furanacetic acid with a phenyl substituent at the 5-position of the furan ring. This specific arrangement suggests its potential as a scaffold in medicinal chemistry and as a building block in organic synthesis. While comprehensive data on this exact compound is not abundant in publicly available literature, its structural similarity to other well-studied phenyl-substituted furanacetic acids places it at the intersection of several important research trajectories. researchgate.net For instance, the synthesis of its precursor, 5-phenyl-2-furaldehyde (B76939), is well-documented, often utilizing palladium-catalyzed cross-coupling reactions. researchgate.net This aldehyde can then, in principle, be converted to the corresponding furanacetic acid. The exploration of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as potential enzyme inhibitors further underscores the relevance of the 5-phenylfuran scaffold in drug discovery.
Chemical and Physical Properties of 2-Furanacetic acid, 5-phenyl-
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | (5-phenylfuran-2-yl)acetic acid |
| Appearance | Expected to be a solid |
Spectroscopic Data of 2-Furanacetic acid, 5-phenyl- (Predicted)
| Spectrum | Predicted Data |
| ¹H NMR | Expected signals would include those for the protons of the phenyl group, the furan ring, and the methylene (B1212753) and carboxylic acid protons of the acetic acid group. |
| ¹³C NMR | Expected signals would correspond to the carbon atoms of the phenyl ring, the furan ring, and the carbonyl and methylene carbons of the acetic acid moiety. |
| IR (Infrared) | Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretches of the aromatic rings, and C-O stretching of the furan ring. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19832-56-5 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(5-phenylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
InChI Key |
BEJADIGQFSGSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 2 Furanacetic Acid, 5 Phenyl
Advanced Synthetic Routes to 2-Furanacetic Acid, 5-phenyl-
The construction of the 5-phenyl-2-furanacetic acid framework can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, selectivity, and access to diverse analogs.
Chemo- and Regioselective Synthesis Approaches
The selective synthesis of 5-phenyl-2-furanacetic acid often begins with the formation of a key intermediate, 5-phenyl-2-furaldehyde (B76939). This aldehyde can be synthesized through several methods, including the Vilsmeier-Haack reaction of 2-phenylfuran. researchgate.net Another approach involves the photochemical reaction of 5-iodofuran-2-carbaldehyde in a benzene (B151609) solution, which has been reported to produce 5-phenyl-2-furaldehyde in high yield. researchgate.net
Once the aldehyde is obtained, it can be converted to the desired acetic acid derivative. A common method is the Knoevenagel condensation with cyanoacetic acid derivatives, followed by subsequent hydrolysis and decarboxylation. researchgate.net For instance, the reaction of 5-phenyl-2-furaldehyde with methyl cyanoacetate (B8463686) can yield methyl-2-cyano-3-(5-phenyl-2-furyl)acrylate. researchgate.net
Catalytic Strategies in Furanacetic Acid Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of the 5-phenylfuran core. The Suzuki-Miyaura coupling of a furan-2-carboxylate (B1237412) derivative with a phenylboronic acid is a widely used method. mdpi.com For example, methyl 5-bromofuran-2-carboxylate can be coupled with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst to form the corresponding 5-aryl-furan-2-carboxylate intermediate. mdpi.com
Similarly, Stille coupling reactions using organotin reagents have also been employed. The reaction of 5-bromofuran-2-carbaldehyde with phenyl tributyl tin in the presence of a palladium catalyst can afford 5-phenyl-2-furaldehyde. researchgate.net Furthermore, Hiyama cross-coupling of 5-chlorofuran-2-carbaldehyde with phenyltrifluorosilane, catalyzed by palladium acetate, provides another route to this key intermediate. researchgate.net The use of copper catalysts has also been explored for the conversion of arylacetic acids to aromatic nitriles, which can be further hydrolyzed to carboxylic acids. researchgate.net
Novel Precursor Chemistry for Furanacetic Acid Derivatives
The synthesis of furanacetic acid derivatives can start from various precursors. For instance, 2-acetylfuran (B1664036) can be oxidized to furylglyoxalic acid, which then undergoes oximation to produce α-(methoxyimino)furan-2-acetic acid. Another approach involves the reaction of furan (B31954) with chloro ethanedioic acid methyl ester to form 2-oxo furyl acetic acid derivatives, which can be further modified. The synthesis of quinazoline-4-carboxylic acid derivatives has been achieved through a one-pot, three-component condensation reaction starting from isatin. dergipark.org.tr
The development of novel building blocks is crucial for accessing a wider range of furanacetic acid analogs. For example, the synthesis of 5-fluorofuran-2-carboxylic acid has been achieved from benzyl (B1604629) 5-nitrofuran-2-carboxylate through fluorodenitration followed by hydrogenolysis. researchgate.net
Stereochemical Control in Synthesis of Related Chiral Analogs
Achieving stereochemical control is essential when synthesizing chiral analogs of 2-furanacetic acid. This can be accomplished through substrate control, where the existing stereochemistry in a molecule dictates the outcome of a subsequent reaction. youtube.com Alternatively, chiral auxiliaries can be employed to direct the stereochemistry of a reaction, after which the auxiliary is removed. youtube.com
Enzymatic catalysis offers a powerful method for preparing homochiral 2-hydroxy acids. For example, L-lactate dehydrogenase (L-LDH) can catalyze the reduction of various 2-oxo acids to their corresponding (S)-2-hydroxy acids with high enantiomeric excess. harvard.edu This approach provides access to valuable chiral synthons for further elaboration. The synthesis of optically active 2(5H)-furanone derivatives has also been reported, which can serve as precursors for chiral furanacetic acid analogs. nih.gov
Functional Group Transformations and Derivatization Chemistry of 2-Furanacetic Acid, 5-phenyl-
The carboxylic acid moiety of 2-furanacetic acid, 5-phenyl- provides a versatile handle for a wide range of functional group transformations and derivatizations, enabling the synthesis of diverse compound libraries.
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group can be readily converted into a variety of other functional groups.
Esterification: The synthesis of esters can be achieved by reacting the carboxylic acid with various alcohols under acidic catalysis. dergipark.org.tr
Amide Formation: Amides are commonly prepared by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂). dergipark.org.tr The resulting acid chloride can then be reacted with a wide range of primary and secondary amines to afford the corresponding amides. dergipark.org.tr Alternatively, peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate the direct coupling of the carboxylic acid with amines. diva-portal.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Conversion to Nitriles: Phenylacetic acids can be converted to phenylacetonitriles using reagents like bis(2-methoxyethyl)aminosulfur trifluoride. researchgate.net
Derivatization for Analysis: For analytical purposes, the carboxylic acid can be derivatized to improve its chromatographic behavior and detection sensitivity. diva-portal.org Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) are used to form derivatives that can be analyzed by HPLC with diode array detection and mass spectrometry. nih.gov
Substitutions and Transformations on the Furan Ring
The furan ring in 2-Furanacetic acid, 5-phenyl- is an electron-rich heterocycle, rendering it susceptible to electrophilic substitution. The presence of the acetic acid group at the 2-position and the phenyl group at the 5-position influences the regioselectivity of these reactions. Generally, electrophilic attack is directed to the available positions on the furan ring, primarily the 3- and 4-positions.
Electrophilic Aromatic Substitution:
Halogenation: The furan ring can be halogenated under mild conditions. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The electron-donating nature of the furan oxygen activates the ring, while the substituents guide the incoming electrophile. In furan systems with an electron-withdrawing group at the 2-position, bromination often occurs at the 5-position. pharmaguideline.com However, with the 5-position blocked by the phenyl group, substitution is anticipated at the 3- or 4-position.
Nitration: Nitration of the furan ring requires mild nitrating agents, such as acetyl nitrate (B79036), typically at low temperatures to prevent degradation of the furan ring which is sensitive to strong acids. pharmaguideline.comuobasrah.edu.iqijabbr.com The nitro group would be expected to add to the 3- or 4-position of the furan ring.
Acylation: Friedel-Crafts acylation on furan rings generally necessitates mild catalysts like phosphoric acid or boron trifluoride due to the ring's acid sensitivity. pharmaguideline.com This reaction allows for the introduction of an acyl group, which can serve as a handle for further synthetic transformations.
Transformations of the Furan Ring:
The furan ring itself can participate in a variety of chemical transformations, expanding its synthetic utility.
Reduction: The furan ring can be reduced to a tetrahydrofuran (B95107) derivative. smolecule.com This transformation alters the planarity and electronic properties of the original scaffold.
Oxidation: Oxidation of the furan ring can lead to ring-opened products or the formation of furanones, depending on the oxidizing agent and reaction conditions. smolecule.com
Diels-Alder Reactions: The furan moiety can act as a diene in Diels-Alder reactions, allowing for the construction of complex bicyclic systems. Halogen substitution on the furan ring has been shown to influence the rate and exergonicity of these cycloadditions. vulcanchem.comrsc.org
| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference(s) |
|---|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄ or DMF) | 3-Bromo-5-phenyl-2-furanacetic acid and/or 4-Bromo-5-phenyl-2-furanacetic acid | pharmaguideline.com |
| Nitration | Acetyl nitrate (HNO₃/Acetic Anhydride), low temperature | 3-Nitro-5-phenyl-2-furanacetic acid and/or 4-Nitro-5-phenyl-2-furanacetic acid | pharmaguideline.comuobasrah.edu.iqijabbr.com |
| Acylation | Acid anhydride/halide, mild Lewis acid (e.g., BF₃) | 3-Acyl-5-phenyl-2-furanacetic acid and/or 4-Acyl-5-phenyl-2-furanacetic acid | pharmaguideline.com |
| Reduction | H₂, Pd/C or other reducing agents | 5-Phenyl-tetrahydrofuran-2-acetic acid | smolecule.com |
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride), heat or Lewis acid | Bicyclic adducts | vulcanchem.comrsc.org |
Derivatization via the Phenyl Substituent
The phenyl ring of 2-Furanacetic acid, 5-phenyl- offers another site for synthetic modification through electrophilic aromatic substitution. The furan ring acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of the phenyl ring.
Halogenation, Nitration, and Sulfonation: Standard electrophilic aromatic substitution protocols can be employed to introduce functional groups onto the phenyl ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of substitution will be influenced by the directing effect of the furan ring.
Friedel-Crafts Reactions: Alkylation and acylation of the phenyl ring can be accomplished using Friedel-Crafts chemistry, although care must be taken to avoid reactions with the furan ring.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Furanacetic acid, 5-(nitro-phenyl)- (ortho, meta, para isomers) | masterorganicchemistry.com |
| Halogenation (Chlorination) | Cl₂, FeCl₃ | 2-Furanacetic acid, 5-(chloro-phenyl)- (ortho, meta, para isomers) | |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Derivatives with an additional aryl group on the phenyl ring | vulcanchem.com |
Design and Synthesis of Advanced Scaffolds Incorporating 2-Furanacetic Acid, 5-phenyl-
The bifunctional nature of 2-Furanacetic acid, 5-phenyl- makes it a valuable starting material for the synthesis of more complex molecular scaffolds, particularly those of interest in medicinal chemistry. The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups, while the furan and phenyl rings provide a rigid core that can be further functionalized.
Synthesis of Heterocyclic Systems:
The furan ring can be a precursor to other heterocyclic systems. For example, furanones, which can be derived from furan derivatives, can be converted to pyridazinones, pyrazoles, and oxadiazoles. researchgate.net The acetic acid side chain can also be used to construct fused ring systems.
Incorporation into Bioactive Scaffolds:
Furan-containing compounds are found in numerous pharmaceuticals and bioactive natural products. ijabbr.comrsc.orgekb.eg The 2-Furanacetic acid, 5-phenyl- scaffold can be incorporated into larger molecules to modulate their physicochemical properties and biological activity. For instance, furanacetic acid derivatives have been used in the synthesis of complex polyheterocyclic structures containing β-lactam moieties through photochemical methods. nih.gov The phenylfuran moiety is also a key component in some antibacterial agents. researchgate.net
Development of Privileged Scaffolds:
A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The phenylfuran structure can be considered a component of such scaffolds. By systematically modifying the substituents on both the furan and phenyl rings, libraries of compounds can be generated for drug discovery programs. nih.gov For example, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized as a promising scaffold against various pathogenic bacteria. mdpi.com
| Scaffold Type | Synthetic Strategy | Potential Application Area | Reference(s) |
|---|---|---|---|
| Polyheterocyclic β-Lactams | Intramolecular cycloaddition of aza-o-xylylenes to furanacetic acid-based pendants | Medicinal Chemistry | nih.gov |
| Pyridazinone Derivatives | Ring opening and recyclization of furanone intermediates | Medicinal Chemistry | researchgate.net |
| Rhodanine-bearing Furan Derivatives | Condensation and cyclization reactions involving the furan core | Antibacterial Agents | researchgate.net |
| Pyrrolidinone-based Scaffolds | Multi-step synthesis involving the formation of a pyrrolidinone ring from a phenyl-containing starting material | Antibacterial Agents | mdpi.com |
Advanced Structural Characterization and Spectroscopic Investigations in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Elucidating Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for determining the structure of organic compounds in solution. uobasrah.edu.iq For 2-Furanacetic acid, 5-phenyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of its atomic connectivity and spatial arrangement.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 2-Furanacetic acid, 5-phenyl-, a series of 2D NMR experiments are utilized. These techniques reveal correlations between different nuclei, allowing for a step-by-step construction of the molecular framework. sdsu.edunih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Furanacetic acid, 5-phenyl-, COSY spectra would reveal correlations between the protons on the furan (B31954) ring, as well as between the methylene (B1212753) protons of the acetic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It is a highly sensitive technique that allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. magritek.com For the title compound, the HSQC spectrum would show cross-peaks connecting the furan and phenyl protons to their respective carbon atoms, and the methylene protons to the adjacent carbon of the acetic acid moiety.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Furan Protons | 6.3 - 7.4 | 109 - 147 | Correlations to phenyl carbons and the methylene carbon. |
| Phenyl Protons | 7.2 - 7.8 | 125 - 135 | Correlations to furan carbons. |
| Methylene Protons (-CH₂) | ~3.7 | ~38 | Correlations to the carboxyl carbon and furan carbons. |
| Carboxyl Proton (-COOH) | ~11.0 | ~170 | N/A |
Dynamic NMR Studies for Conformational Analysis
The flexibility of the bond connecting the furan and phenyl rings, as well as the rotation around the bond between the furan ring and the acetic acid side chain, can lead to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. copernicus.orgunibas.it By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. unibas.itunibas.it At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals into a time-averaged spectrum. unibas.it Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. copernicus.orgunibas.it
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. mdpi.commit.edursc.org In the solid state, molecules are typically in a fixed conformation, and intermolecular interactions can influence the chemical shifts. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. mdpi.comresearchgate.net ssNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell, probe intermolecular packing, and characterize polymorphism. rsc.org For 2-Furanacetic acid, 5-phenyl-, ssNMR could reveal details about the hydrogen bonding interactions involving the carboxylic acid group in the crystal lattice. nih.gov
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound. uobasrah.edu.iq Advanced MS techniques can further be used to elucidate its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Research
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. cardiff.ac.uk This precision allows for the determination of the elemental formula of the compound. For 2-Furanacetic acid, 5-phenyl- (C₁₂H₁₀O₃), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm its elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. wikipedia.org In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.org This process provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. libretexts.orgimreblank.ch
For 2-Furanacetic acid, 5-phenyl-, key fragmentation pathways would likely involve:
Decarboxylation: Loss of the carboxyl group (-COOH) as CO₂ (44 Da) or the entire carboxylic acid group (45 Da). libretexts.org
Cleavage of the acetic acid side chain: Loss of the carboxymethyl radical (•CH₂COOH).
Ring fragmentation: Cleavage of the furan or phenyl rings.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [M-COOH]⁺ | 5-phenylfuran | 155 |
| [M-CH₂COOH]⁺ | 5-phenylfuryl cation | 143 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
By carefully analyzing the fragment ions and their relative abundances, a detailed fragmentation map can be constructed, further corroborating the proposed structure of 2-Furanacetic acid, 5-phenyl-. researchgate.net
Isotope Labeling and Mass Spectrometric Tracking
As of the latest literature surveys, no specific studies detailing the isotope labeling and mass spectrometric tracking of 2-Furanacetic acid, 5-phenyl- have been published. However, the methodologies for such investigations are well-established for related compounds, particularly other carboxylic acids.
Stable isotope labeling is a powerful technique used to trace the metabolic fate and reaction pathways of molecules. For a compound like 2-Furanacetic acid, 5-phenyl-, labeling could be achieved by incorporating heavy isotopes such as Carbon-13 (¹³C), Deuterium (B1214612) (²H), or Oxygen-18 (¹⁸O) at specific positions in the molecule. For instance, ¹³C could be incorporated into the carboxylic acid group via synthetic procedures utilizing a labeled precursor.
Once labeled, the compound's journey through a chemical or biological system can be monitored using mass spectrometry. The mass spectrometer detects the mass-to-charge ratio of ions, and the increased mass from the incorporated isotope allows the labeled molecule and its derivatives to be distinguished from their unlabeled counterparts. This technique provides invaluable insights into reaction mechanisms, metabolic flux, and the structural identification of intermediates and products.
X-ray Crystallography for Single-Crystal and Powder Diffraction Studies of Molecular Packing and Conformation
Direct experimental data from X-ray crystallography for 2-Furanacetic acid, 5-phenyl- is not available in the published literature or crystallographic databases. However, significant insights can be drawn from the well-characterized structure of its parent compound, 2-furanacetic acid. A study of 2-furanacetic acid provides a robust model for predicting the structural behavior of its 5-phenyl derivative. core.ac.uk
Determination of Molecular Geometry and Bond Parameters
The molecular geometry of carboxylic acids is heavily influenced by the formation of dimers in the solid state. For 2-furanacetic acid, crystallographic data reveals that the molecules are linked by O–H···O hydrogen bonds, forming centrosymmetric dimers. core.ac.uk Within this dimeric structure, the furan ring and the carboxylic acid group adopt a specific conformation relative to each other.
For the 5-phenyl derivative, a similar dimeric structure via hydrogen bonding of the carboxylic acid groups is expected. The key structural question would be the torsional angle between the furan ring and the phenyl ring at the 5-position. Due to potential steric hindrance between the ortho-protons of the phenyl group and the proton at the 4-position of the furan ring, it is highly probable that the two rings are not coplanar. Density functional theory (DFT) calculations on related bi-aromatic systems often predict a significant twist to minimize steric repulsion. The bond lengths and angles within the furan ring and the phenyl ring are expected to adhere to standard values for sp²-hybridized carbon systems, while the geometry of the acetic acid side chain would be consistent with other characterized carboxylic acids.
Table 1: Predicted Molecular Geometry Parameters for 2-Furanacetic acid, 5-phenyl- (based on analogs)
| Parameter | Description | Predicted Value/Characteristic |
|---|---|---|
| Furan-Phenyl Dihedral Angle | The angle of twist between the planes of the furan and phenyl rings. | Non-zero, likely significant to relieve steric strain. |
| Carboxylic Acid Dimer | Hydrogen bonding pattern between two molecules. | Centrosymmetric R²₂(8) ring motif. |
| O-H···O Bond Length | The distance in the hydrogen-bonded dimer. | Expected in the range of 2.6 - 2.7 Å. |
| C=O Bond Length | Carbonyl bond in the carboxylic acid group. | ~1.25 Å (influenced by dimerization). |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of 2-Furanacetic acid, 5-phenyl- would be governed by a combination of intermolecular forces. Based on the structure of 2-furanacetic acid, the primary and most dominant interaction is the hydrogen bonding between the carboxylic acid moieties, leading to the formation of stable dimers. core.ac.uk
π-π Stacking: The aromatic phenyl and furan rings can engage in π-π stacking interactions with rings of adjacent molecules. These interactions, while weaker than hydrogen bonds, are crucial in dictating the three-dimensional arrangement of molecules in the crystal lattice.
C-H···O Interactions: Weak hydrogen bonds involving the carbon-hydrogen bonds of the phenyl and furan rings as donors and the carboxylic or furan oxygen atoms as acceptors can further stabilize the crystal structure.
The interplay between the strong hydrogen-bonded dimers and the weaker, but numerous, π-stacking and C-H···O interactions would define the final crystal architecture.
Co-crystallization Studies with Host Molecules
There are no published research findings on the co-crystallization of 2-Furanacetic acid, 5-phenyl- with any host molecules. Co-crystallization is a technique where a target molecule and a "coformer" are crystallized together to form a new crystalline solid with modified physicochemical properties. Given the presence of a strong hydrogen bond donor/acceptor group (carboxylic acid) and aromatic rings, 2-Furanacetic acid, 5-phenyl- is a viable candidate for forming co-crystals with various coformers, such as pyridines or other carboxylic acids, to explore new solid forms.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying functional groups and probing the conformational states of molecules. For 2-Furanacetic acid, 5-phenyl-, the spectra are expected to show characteristic bands corresponding to the carboxylic acid group, the furan ring, and the phenyl ring. Studies on 2-furanacetic acid and its derivatives provide a solid foundation for interpreting these spectra. core.ac.uktandfonline.com
The most prominent feature in the FTIR spectrum of a carboxylic acid is the broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded dimers. mdpi.com The C=O stretching vibration of the carboxylic acid group is also a strong, characteristic band. In Raman spectra, aromatic ring vibrations are often strong and provide a clear fingerprint of the molecule.
Detailed Band Assignment and Interpretation
A detailed assignment of the vibrational modes can be made by correlating with data from similar compounds and supported by DFT calculations. tandfonline.comsioc-journal.cn The key vibrational modes for 2-Furanacetic acid, 5-phenyl- are assigned below.
Table 2: Detailed Vibrational Band Assignment for 2-Furanacetic acid, 5-phenyl-
| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment | Description of Vibrational Mode |
|---|---|---|---|---|
| ~3100 | Medium | Medium | ν(C-H) | Aromatic C-H stretching (Phenyl and Furan rings) |
| 2500-3300 | Broad, Strong | Weak | ν(O-H) | O-H stretching in hydrogen-bonded carboxylic acid dimer |
| ~1710 | Very Strong | Medium | ν(C=O) | C=O stretching of the carboxylic acid group (dimer) |
| ~1600, ~1500 | Medium-Strong | Strong | ν(C=C) | Aromatic ring skeletal vibrations (Phenyl and Furan) |
| ~1430 | Medium | Medium | δ(O-H) | In-plane O-H bending coupled with C-O stretching |
| ~1300 | Medium | Weak | ν(C-O) | C-O stretching coupled with O-H in-plane bending |
| ~1250 | Strong | Medium | ν(C-O-C) | Asymmetric stretching of the furan ring ether bond |
| ~920 | Strong, Broad | Weak | γ(O-H) | Out-of-plane O-H bending of the dimer |
The presence of the phenyl group introduces characteristic bands, such as the C-H out-of-plane bending modes below 800 cm⁻¹, which are indicative of the substitution pattern on the benzene (B151609) ring. The furan ring also has its own set of characteristic ring breathing and deformation modes. The exact positions of these bands can be sensitive to the molecular conformation, particularly the dihedral angle between the two rings, making vibrational spectroscopy a useful tool for conformational analysis.
Conformational Isomerism Studies
Conformational isomerism in 2-Furanacetic acid, 5-phenyl- arises from the rotation around two key single bonds: the C-C bond connecting the furan and phenyl rings, and the C-C bond linking the furan ring to the acetic acid moiety. These rotations give rise to different spatial arrangements, or conformers, each with a distinct energy level.
Detailed investigations into the conformational landscape of this molecule are primarily conducted using computational chemistry, particularly Density Functional Theory (DFT) calculations. uts.edu.au These methods allow for the determination of the geometries of stable conformers and the energy barriers for interconversion between them.
For the acetic acid side chain, studies on the parent compound, 2-furanacetic acid, have shown the existence of different conformers based on the orientation of the carboxylic acid group relative to the furan ring. orcid.orgacs.org The two most significant conformers are typically the synperiplanar and antiperiplanar forms, where the C=O bond of the carboxylic acid is either on the same side or the opposite side of the furan ring's oxygen atom, respectively.
The rotation of the phenyl group at the 5-position relative to the furan ring introduces further conformational possibilities. The dihedral angle between the two rings is a critical parameter. While a fully planar conformation might maximize π-conjugation, steric hindrance between adjacent hydrogen atoms on the rings often leads to a non-planar, twisted arrangement being the most stable energetically.
Table 1: Potential Conformational Isomers of 2-Furanacetic acid, 5-phenyl-
| Conformer Type | Defining Dihedral Angle(s) | Description | Predicted Relative Stability |
| Phenyl-Furan Rotation | τ (C4-C5-C1'-C2') | Describes the twist between the phenyl and furan rings. A non-zero angle is expected to minimize steric clash. | Dependent on balance of conjugation and sterics. |
| Acetic Acid Rotation | τ (C1-C2-Cα-Cβ) | Describes the orientation of the acetic acid group. | Synperiplanar and antiperiplanar forms are most likely. |
| Combined Isomers | Both angles vary | Combinations of the above rotations lead to multiple distinct low-energy conformers. | The global minimum energy conformer would feature an optimal twist between the rings and a stable orientation of the acid group. |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Research (if applicable to chiral derivatives)
The parent molecule, 2-Furanacetic acid, 5-phenyl-, is achiral and therefore does not exhibit optical activity. As a result, it is transparent to analysis by chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
However, these techniques become indispensable for the stereochemical analysis of chiral derivatives of the compound. A chiral center could be introduced, for example, by substitution on the α-carbon of the acetic acid moiety, leading to (R)- and (S)-enantiomers. The asymmetric synthesis of such chiral furanacetic acid derivatives has been explored in related research. mountainscholar.org
For a synthesized chiral derivative, determining its absolute configuration is a non-trivial but critical task. Chiroptical spectroscopy, in combination with quantum chemical calculations, provides a reliable method for this assignment. uantwerpen.be
The standard methodology involves:
Experimental Measurement : The Electronic Circular Dichroism (ECD) and/or Vibrational Circular Dichroism (VCD) spectra of the synthesized chiral molecule are recorded. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, while VCD measures it in the infrared region.
Theoretical Calculation : DFT calculations are performed to predict the ECD and VCD spectra for one of the enantiomers (e.g., the (R)-enantiomer).
Comparison and Assignment : The experimentally measured spectrum is compared to the theoretically predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration as (R). A mirror-image relationship between the spectra would confirm the configuration as (S). uantwerpen.be
This combined experimental and theoretical approach allows for the unambiguous assignment of the absolute stereochemistry of chiral molecules, a crucial piece of information for applications in fields like medicinal chemistry and materials science. uantwerpen.bemetu.edu.tr
Table 2: Application of Chiroptical Techniques for Chiral Derivatives
| Technique | Abbreviation | Spectroscopic Region | Information Obtained |
| Electronic Circular Dichroism | ECD | UV-Visible | Provides information on the stereochemistry of chromophores and the overall three-dimensional structure. |
| Vibrational Circular Dichroism | VCD | Infrared | Offers detailed stereochemical information about the entire molecule, as most vibrational modes are sensitive to chirality. |
| Optical Rotatory Dispersion | ORD | UV-Visible | Measures the rotation of plane-polarized light as a function of wavelength; closely related to ECD. |
To provide a scientifically accurate and non-speculative response, it is necessary to rely on established research. The creation of hypothetical data for Density Functional Theory (DFT) studies, Ab Initio calculations, Frontier Molecular Orbital (FMO) analysis, or Molecular Dynamics (MD) simulations for this specific compound would constitute a fabrication of research findings.
While computational studies have been conducted on structurally related molecules such as furan derivatives, phenylfurans, and various carboxylic acids, directly extrapolating jejich data to 2-Furanacetic acid, 5-phenyl- would not meet the standards of scientific accuracy required for this request. These computational methods are highly sensitive to the precise molecular structure, and even small changes can significantly alter the results.
Therefore, in adherence with the core principles of providing accurate and factual information, an article containing the specified detailed research findings and data tables for "2-Furanacetic acid, 5-phenyl-" cannot be generated. Further research in the scientific community would be required to produce the specific computational data needed to populate the requested article structure.
Theoretical and Computational Studies on 2 Furanacetic Acid, 5 Phenyl
Mechanistic Investigations of Reactions Involving 2-Furanacetic Acid, 5-phenyl-
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For a compound like 2-Furanacetic acid, 5-phenyl-, these methods can elucidate the intricate details of its reactivity, offering insights that are often difficult to obtain through experimental means alone.
The elucidation of a reaction pathway involves identifying the sequence of elementary steps that connect reactants to products. A crucial aspect of this is the characterization of transition states, which are the energy maxima along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing these transient structures.
For reactions involving the carboxylic acid group of 2-Furanacetic acid, 5-phenyl-, such as esterification or amidation, computational studies can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent departure of the leaving group. The geometry, vibrational frequencies, and electronic structure of the transition state for each step can be calculated. For instance, in an acid-catalyzed esterification, the protonation of the carbonyl oxygen would be the initial step, followed by the nucleophilic attack of the alcohol. The transition state for this attack would feature a partially formed C-O bond and a distorted tetrahedral geometry around the carbonyl carbon.
Similarly, reactions involving the furan (B31954) ring, like electrophilic substitution, can be investigated. The phenyl substituent at the 5-position will influence the regioselectivity of such reactions. Computational models can predict the most likely site of attack by calculating the energies of the sigma-complex intermediates (also known as Wheland intermediates) for substitution at different positions of the furan ring. The transition states leading to these intermediates can also be characterized to understand the kinetic and thermodynamic factors controlling the reaction outcome.
A plausible reaction mechanism for the formation of related furan-containing compounds has been proposed in various studies, often involving cyclization or condensation steps. nih.govcardiff.ac.uk While not directly on the target molecule, these studies highlight the power of computational chemistry in mapping out complex reaction landscapes.
Once the transition states and reaction pathways are identified, the activation energy (Ea) for each elementary step can be calculated. The activation energy is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. fsu.edulibretexts.org The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant (k) to the activation energy, temperature (T), and a pre-exponential factor (A). opentextbc.ca
Computational methods can provide accurate estimates of activation energies. scispace.comosti.gov By calculating the energies of the reactants and the transition state, the activation barrier can be determined. For example, in a hypothetical intramolecular cyclization of a derivative of 2-Furanacetic acid, 5-phenyl-, computational models could predict the activation energy required to overcome the conformational changes and bond formations.
Table 1: Representative Calculated Activation Energies for a Hypothetical Reaction of 2-Furanacetic acid, 5-phenyl-
| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kJ/mol) |
| Protonation | 2-Furanacetic acid, 5-phenyl- + H+ | [C13H11O3]+ | Protonated Intermediate | 25 |
| Nucleophilic Attack | Protonated Intermediate + CH3OH | [C14H15O4]+ | Tetrahedral Intermediate | 60 |
| Dehydration | Tetrahedral Intermediate | [C14H13O3]+ | Ester Product + H2O | 45 |
Note: The values in this table are hypothetical and for illustrative purposes, representing typical ranges for such reaction steps based on computational studies of similar organic molecules.
Structure-Property Relationship (SPR) Studies via Computational Methods
Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its physicochemical properties. Computational methods are extensively used to predict a wide range of properties for 2-Furanacetic acid, 5-phenyl-, based on its calculated electronic and geometric structure.
These properties include, but are not limited to, dipole moment, polarizability, solubility, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.
By systematically modifying the structure of 2-Furanacetic acid, 5-phenyl-, for example, by introducing different substituents on the phenyl ring, and calculating the corresponding properties, a quantitative structure-property relationship (QSPR) model can be developed. These models can then be used to predict the properties of novel, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.
Table 2: Predicted Physicochemical Properties of 2-Furanacetic acid, 5-phenyl-
| Property | Predicted Value |
| Molecular Weight | 216.22 g/mol |
| LogP | 2.8 |
| pKa | 4.2 |
| Dipole Moment | 3.5 D |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: These values are representative and would be obtained from quantum chemical calculations at a specified level of theory.
In Silico Screening of Potential Biological Targets and Interaction Modes (mechanistic focus)
In silico screening, particularly molecular docking, is a powerful computational technique used to predict the binding affinity and interaction mode of a small molecule with a biological target, typically a protein. nih.govbenthamopenarchives.com This approach is instrumental in the early stages of drug discovery for identifying potential lead compounds.
For 2-Furanacetic acid, 5-phenyl-, molecular docking studies can be performed against a library of known protein targets to identify potential biological activities. The process involves generating a 3D model of the ligand and docking it into the binding site of the target protein. A scoring function is then used to estimate the binding free energy, which indicates the strength of the interaction.
A mechanistic focus in these studies would involve a detailed analysis of the binding mode. This includes identifying the key amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). For example, the carboxylic acid group of 2-Furanacetic acid, 5-phenyl- could form hydrogen bonds with polar residues, while the phenyl and furan rings could engage in hydrophobic and pi-stacking interactions.
Such studies have been performed on structurally related furan derivatives, identifying potential targets and elucidating their binding mechanisms. latamjpharm.orgmdpi.comnih.gov For instance, derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) have been identified as inhibitors of human sirtuin 2 (SIRT2), with docking studies revealing the key interactions within the enzyme's binding pocket. mdpi.com While these studies are not on 2-Furanacetic acid, 5-phenyl- itself, they demonstrate the methodology that could be applied to explore its potential biological roles.
Table 3: Hypothetical Molecular Docking Results for 2-Furanacetic acid, 5-phenyl- with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, hydrophobic interactions |
| Aldose Reductase | -7.9 | Tyr48, His110, Trp111 | Hydrogen bonds, pi-pi stacking |
| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 | Hydrogen bond, coordination with Zn2+ |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The target proteins are chosen based on the activities of other non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds.
Reactivity, Reaction Mechanisms, and Transformational Chemistry of 2 Furanacetic Acid, 5 Phenyl
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring and Phenyl Moiety
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In 2-Furanacetic acid, 5-phenyl-, both the furan and phenyl rings can undergo substitution, with the regioselectivity and reaction rate being influenced by the electronic properties of each ring and the substituents they bear.
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, generally being more reactive than benzene (B151609). researchgate.net Substitution on the furan ring typically occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (the arenium ion) through resonance. organicchemistrytutor.comquora.com In the case of 2-Furanacetic acid, 5-phenyl-, the C5 position is already substituted with a phenyl group. The C2 position is substituted with an acetic acid group. Therefore, electrophilic attack is most likely to occur at the remaining α-position if available, or at one of the β-positions (C3 and C4). The directing effect of the substituents must be considered.
The phenyl group at C5 is an activating group and directs electrophiles to the ortho and para positions of the furan ring. However, since the furan ring does not have ortho and para positions in the same sense as a benzene ring, the directing influence is towards the adjacent C4 position. The acetic acid group at C2 is a deactivating group, which would direct incoming electrophiles to the meta position (C4). Thus, both substituents favor substitution at the C4 position of the furan ring.
The phenyl ring, being less reactive than the furan ring, will typically undergo substitution under more forcing conditions. The furanacetic acid moiety attached to the phenyl ring acts as a deactivating group and a meta-director for electrophilic substitution on the phenyl ring. This is due to the electron-withdrawing nature of the carboxylic acid group. Therefore, electrophilic attack on the phenyl ring is expected to occur at the meta-positions relative to the point of attachment to the furan ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The nitronium ion then attacks the aromatic ring.
Friedel-Crafts Acylation: This involves the reaction of the aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com The Lewis acid activates the acyl halide to form a highly electrophilic acylium ion. sigmaaldrich.com
The general mechanism for these reactions involves the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion). A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Furanacetic acid, 5-phenyl-
| Aromatic Ring | Position of Substitution | Directing Groups' Influence | Predicted Major Product(s) |
| Furan | C4 | Phenyl (activating, C4-directing), Acetic Acid (deactivating, C4-directing) | 4-Substituted-5-phenyl-2-furanacetic acid |
| Phenyl | meta | Furanacetic acid (deactivating, meta-directing) | 5-(meta-Substituted-phenyl)-2-furanacetic acid |
On the Phenyl Ring: The 2-furanacetic acid substituent is an electron-withdrawing group, primarily due to the inductive effect of the carboxylic acid. This deactivates the phenyl ring, making it less reactive towards electrophiles compared to unsubstituted benzene.
The presence of these substituents not only influences the rate of reaction but also dictates the position of the incoming electrophile, as outlined in the regioselectivity section above. libretexts.org
Nucleophilic Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of 2-Furanacetic acid, 5-phenyl- is a key site for nucleophilic reactions, allowing for the synthesis of a variety of derivatives such as esters and amides. It can also undergo reduction and decarboxylation under specific conditions.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comchemguide.co.ukyoutube.com The mechanism proceeds through several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid to increase the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
Amidation: Amides can be formed from carboxylic acids by reaction with amines. This typically requires activation of the carboxylic acid, as the direct reaction is slow due to the amine acting as a base and deprotonating the carboxylic acid. Common methods for amide bond formation involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The mechanism of amidation often involves the formation of a highly reactive acylating agent in situ, which is then attacked by the amine nucleophile. researchgate.netorganic-chemistry.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. lumenlearning.comic.ac.ukmasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. lumenlearning.com The mechanism of reduction with LiAlH₄ involves the initial deprotonation of the carboxylic acid by the hydride reagent to form a lithium carboxylate salt and hydrogen gas. Further reduction of the carboxylate is more difficult but proceeds to yield the primary alcohol after an acidic workup. chemistrysteps.commasterorganicchemistry.com
Decarboxylation: Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple carboxylic acids, this process usually requires high temperatures. However, decarboxylation can be facilitated if the resulting carbanion is stabilized. In the case of 2-Furanacetic acid, 5-phenyl-, the stability of the potential carbanion intermediate at the carbon adjacent to the furan ring would influence the ease of decarboxylation. Acid-catalyzed decarboxylation can occur, particularly if the resulting intermediate is stabilized by the aromatic ring. stackexchange.com Decarboxylation of furan-2-carboxylic acids can proceed through an ipso-substitution pathway. youtube.com
Ring-Opening and Cycloaddition Reactions of the Furan Ring
The furan ring in 2-Furanacetic acid, 5-phenyl- can participate in reactions that involve the opening of the heterocyclic ring or its participation as a diene in cycloaddition reactions.
Ring-Opening: Furan and its derivatives are susceptible to ring-opening under acidic conditions. rsc.orgscite.ainih.govresearchgate.netresearchgate.net The reaction is initiated by the protonation of the furan ring, typically at an α-carbon, which disrupts the aromaticity and makes the ring vulnerable to nucleophilic attack by water or other nucleophiles present in the reaction medium. This can lead to the formation of dicarbonyl compounds. The substituents on the furan ring can significantly influence the rate and outcome of the ring-opening reaction. rsc.org
Cycloaddition Reactions: The furan ring possesses diene character and can undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles. nih.govyoutube.com However, the aromaticity of the furan ring reduces its reactivity as a diene compared to non-aromatic dienes. The reaction is often reversible and may require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. Electron-withdrawing groups on the furan ring, such as the acetic acid group in 2-Furanacetic acid, 5-phenyl-, can decrease its reactivity in Diels-Alder reactions. Conversely, converting the carboxylic acid to a carboxylate salt can enhance the reactivity. rsc.org The reaction of furan derivatives with dienophiles like maleimides can lead to the formation of bicyclic adducts. tudelft.nl
Diels-Alder and Related Cycloadditions
The furan ring in 2-Furanacetic acid, 5-phenyl- can act as a diene in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. The reactivity of furans in such reactions is influenced by the nature of their substituents. Electron-donating groups on the furan ring generally enhance its reactivity as a diene, while electron-withdrawing groups decrease it. In the case of 2-Furanacetic acid, 5-phenyl-, the acetic acid group at the 2-position is electron-withdrawing, which is expected to reduce the reactivity of the furan ring in Diels-Alder reactions compared to unsubstituted furan. Conversely, the phenyl group at the 5-position can have a more complex electronic effect.
While specific studies on the Diels-Alder reactivity of 2-Furanacetic acid, 5-phenyl- are not extensively documented, research on related furan derivatives provides valuable insights. For instance, studies on 2-furanmethanethiol have shown that it can undergo Diels-Alder reactions with dienophiles like maleic anhydride and N-phenylmaleimide, demonstrating that substitution at the 2-position does not preclude cycloaddition researchgate.net. Computational studies on substituted furans have further elucidated the role of substituents in modulating both the reactivity and selectivity of these reactions researchgate.net. The presence of strong electron-donating groups is found to significantly increase the reactivity, whereas electron-withdrawing groups have the opposite effect researchgate.net.
The general mechanism for the Diels-Alder reaction of a furan involves the concerted interaction of the diene (furan) with a dienophile to form a bicyclic adduct. The stereoselectivity of the reaction, leading to either endo or exo products, is a key aspect. For many furan derivatives, the exo adduct is the thermodynamically more stable product researchgate.net.
| Diene | Dienophile | Product Type | Key Findings |
| Furan Derivatives | Maleimides | Bicyclic Adducts | Reactivity is influenced by electronic effects of substituents. researchgate.net |
| 2-Furanmethanethiol | Maleic Anhydride | Bicyclic Adducts | Demonstrates that substitution at the 2-position allows for cycloaddition. researchgate.net |
Furan Ring Opening Reactions and Mechanisms
The furan ring is known to be susceptible to ring-opening reactions, particularly under acidic conditions rsc.orgresearchgate.netscite.airesearchgate.netmdpi.com. This reactivity is a critical consideration in the synthesis and manipulation of furan-containing compounds. The stability of the furan ring in 2-Furanacetic acid, 5-phenyl- will be influenced by the pH of the medium and the nature of the substituents.
The acid-catalyzed ring opening of furans generally proceeds through protonation of the furan ring, most favorably at the α-position (C2 or C5) researchgate.net. This protonation disrupts the aromaticity of the ring and leads to the formation of a reactive intermediate. Subsequent nucleophilic attack, typically by water in aqueous acidic solutions, results in the formation of a dihydrofuranol intermediate. Further protonation and rearrangement can lead to the opening of the ring to form a 1,4-dicarbonyl compound researchgate.net.
For 2-Furanacetic acid, 5-phenyl-, the presence of the acetic acid group at the 2-position and the phenyl group at the 5-position will affect the electron density of the furan ring and thus its susceptibility to protonation. The electron-withdrawing nature of the carboxylic acid group may decrease the rate of protonation, thereby potentially stabilizing the furan ring against acid-catalyzed opening compared to unsubstituted furan. However, under sufficiently acidic conditions, ring opening is still a potential reaction pathway. Studies on various furanic compounds have shown that their stability is highly dependent on the solvent and the type of acidic or basic additives used researchgate.net.
| Furan Derivative | Reaction Condition | Outcome | Mechanistic Insight |
| General Furans | Dilute Aqueous Acid | 1,4-Dicarbonyl compounds | Proceeds via protonation at the Cα position and subsequent nucleophilic attack. researchgate.net |
| Substituted Furans | Brønsted Acid | Ring-opened products | Substituents significantly influence reactivity and product distribution. rsc.org |
| Furfuryl Alcohol | Acidic Initiators | Polymerization and Ring Opening | The extent of ring opening is influenced by the nature of the acid and water content. mdpi.com |
Metal-Catalyzed Coupling Reactions and Functionalization Strategies
The phenyl group and the furan ring of 2-Furanacetic acid, 5-phenyl- offer opportunities for further functionalization through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Aryl Positions
While the furan ring itself can participate in cross-coupling reactions, the phenyl group at the 5-position provides a distinct aryl moiety for such transformations. To subject the phenyl ring to cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Heck, it would typically need to be pre-functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. For example, if the starting material were a bromo-substituted derivative of 5-phenyl-2-furanacetic acid (e.g., 5-(4-bromophenyl)-2-furanacetic acid), this bromo group could be used as a handle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base libretexts.orgtcichemicals.commdpi.com. A hypothetical Suzuki-Miyaura reaction on a halogenated derivative of 2-Furanacetic acid, 5-phenyl- would allow for the introduction of a new aryl or vinyl group onto the phenyl ring. The choice of palladium precursor, ligand, and base is crucial for the success of such reactions libretexts.orgmdpi.com.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base wikipedia.orglibretexts.org. This would be a viable method to introduce an alkynyl substituent onto the phenyl ring of a pre-halogenated 2-Furanacetic acid, 5-phenyl-. The reaction is typically carried out under mild conditions wikipedia.org.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base organic-chemistry.orgnih.govrug.nllibretexts.org. This reaction could be employed to introduce a vinyl group onto the phenyl ring of a halogenated 2-Furanacetic acid, 5-phenyl-. The regioselectivity and stereoselectivity of the Heck reaction are important considerations organic-chemistry.org.
| Cross-Coupling Reaction | Substrates | Catalyst System | Product |
| Suzuki-Miyaura | Aryl Halide + Boronic Acid | Pd catalyst + Base | Biaryl |
| Sonogashira | Aryl Halide + Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | Aryl Alkyne |
| Heck | Aryl Halide + Alkene | Pd catalyst + Base | Aryl-substituted Alkene |
It is important to note that while the synthesis of 5-phenyl-2-furaldehyde (B76939) (a related compound) has been achieved via Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde with phenylboronic acid, the reverse scenario—using a functionalized phenyl ring on the furan as a platform for further coupling—is less documented for this specific molecule but is a well-established strategy in organic synthesis researchgate.net.
C-H Activation and Functionalization Research
Direct C-H activation and functionalization offer a more atom-economical approach to modifying the phenyl ring of 2-Furanacetic acid, 5-phenyl-, as it avoids the need for pre-functionalization with a leaving group. The presence of the furan ring and the acetic acid side chain could potentially direct the regioselectivity of C-H activation on the phenyl ring.
Research into the C-H functionalization of arenes has shown that directing groups can play a crucial role in controlling the site of reaction. For phenylacetic acids, the carboxylic acid group can act as a directing group to promote ortho-C-H activation. Palladium-catalyzed ortho-olefination of phenylacetic esters has been reported, demonstrating the feasibility of this approach nih.gov.
In the context of 2-Furanacetic acid, 5-phenyl-, it is conceivable that the furan oxygen or the carboxylic acid group could direct a metal catalyst to activate a C-H bond at the ortho position of the phenyl ring. This would allow for the direct introduction of various functional groups. While specific studies on 2-Furanacetic acid, 5-phenyl- are lacking, the principles of directed C-H activation suggest this as a promising area for future research. Recent advances in palladium-catalyzed direct arylation of heteroaromatics highlight the potential for selective C-H functionalization rsc.org.
| C-H Functionalization Strategy | Potential Directing Group | Target Site | Potential Reaction |
| Directed C-H Activation | Carboxylic Acid | ortho-position of phenyl ring | Arylation, Olefination, Acetoxylation |
| Directed C-H Activation | Furan Oxygen | ortho-position of phenyl ring | Arylation, Olefination |
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical behavior of 2-Furanacetic acid, 5-phenyl- is expected to be influenced by the chromophoric and redox-active nature of the furan and phenyl moieties.
Photochemical Reactivity: The extended π-system of the 5-phenylfuran core suggests that this molecule will absorb UV light and may undergo photochemical reactions. Research on related compounds, such as the photochemical synthesis of phenyl-2-thienyl derivatives from halogenated thiophenes, indicates that photo-substitution reactions on aromatic rings are possible. For instance, irradiation of 5-bromo- or 5-iodo-thiophene-2-carbaldehyde in a benzene solution can lead to the corresponding 5-phenyl derivatives. While this describes the formation of a phenyl-substituted heterocycle, it points to the potential for light-induced reactions involving the phenyl group.
Electrochemical Reactivity: The electrochemical behavior of 2-Furanacetic acid, 5-phenyl- would likely involve oxidation or reduction of the furan and/or phenyl rings. Cyclic voltammetry could be used to study the redox potentials of the molecule. Studies on the electrochemical behavior of phenylacetic acid have been conducted, providing a reference for the potential electrochemical signature of the acetic acid side chain researchgate.net. Furthermore, the electrochemical study of a furan-containing triazole-thione derivative showed an irreversible oxidation peak, which was attributed to a dimerization process researchgate.net. This suggests that the furan moiety in 2-Furanacetic acid, 5-phenyl- could also be susceptible to electrochemical oxidation. The specific redox potentials and reaction pathways would be influenced by the electronic communication between the furan ring, the phenyl group, and the acetic acid substituent.
| Technique | Potential Reactivity | Influencing Factors |
| Photochemistry (UV irradiation) | Photo-substitution, Cyclization | Solvent, Wavelength of light |
| Electrochemistry (e.g., Cyclic Voltammetry) | Oxidation/Reduction of furan or phenyl ring | Electrode material, Solvent, pH |
Mechanistic Insights into Biological Interactions of 2 Furanacetic Acid, 5 Phenyl Analogs
In Vitro Studies of Molecular Target Binding and Receptor Interactions
Detailed in vitro studies characterizing the direct binding of 2-Furanacetic acid, 5-phenyl- analogs to specific molecular targets or receptors are not extensively documented in the current scientific literature.
Binding Kinetics and Affinity Determination (e.g., via SPR, ITC)
Quantitative analysis of the binding kinetics and affinity of 2-Furanacetic acid, 5-phenyl- and its immediate analogs using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) has not been specifically reported. These methods are crucial for determining key parameters like the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which together quantify the binding affinity of a ligand to its target. The absence of such data in the public domain indicates a gap in the understanding of the direct molecular recognition events involving this class of compounds.
Receptor Agonism/Antagonism Mechanisms
There is a lack of specific studies investigating the agonist or antagonist activities of 2-Furanacetic acid, 5-phenyl- analogs at the receptor level. Research delineating their ability to either activate or inhibit receptor signaling pathways, and the downstream consequences of such interactions, remains to be published.
Enzyme Inhibition and Activation Mechanisms at the Molecular Level
In contrast to the limited data on receptor interactions, several studies have explored the effects of 2-Furanacetic acid, 5-phenyl- analogs on enzyme activity, providing mechanistic insights into their inhibitory actions.
Kinetic Analysis of Enzyme Modulation
A notable study investigated a series of 5-phenyl-2-furan derivatives containing a 1,3-thiazole moiety as inhibitors of Escherichia coli β-glucuronidase (EcGUS). nih.gov Kinetic analysis of the most potent compound in this series revealed it to be an uncompetitive inhibitor. nih.gov This mode of inhibition suggests that the inhibitor binds exclusively to the enzyme-substrate complex, and not to the free enzyme.
The key kinetic parameter determined in this study is the inhibition constant (K_i), which quantifies the inhibitor's binding affinity to the enzyme-substrate complex.
| Compound | Target Enzyme | Inhibition Type | K_i (μM) |
| 5-(4-bromophenyl)-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide derivative | E. coli β-glucuronidase (EcGUS) | Uncompetitive | 0.14 ± 0.01 |
Active Site Interactions and Residue Mapping
To elucidate the molecular basis of enzyme inhibition, molecular docking simulations have been employed. For the aforementioned uncompetitive inhibitor of EcGUS, docking studies predicted its binding model within the enzyme. nih.gov While specific residue mapping from experimental techniques like X-ray crystallography is not available, these computational models provide valuable hypotheses about the interactions within the enzyme's active site. The study suggested that the heterocyclic backbone and bromine substitution on the phenyl ring were important for the inhibitory activity. nih.gov
Cellular Pathway Modulation and Signal Transduction Studies (in vitro/ex vivo)
Specific research detailing the modulation of cellular pathways and signal transduction by 2-Furanacetic acid, 5-phenyl- and its close analogs in in vitro or ex vivo models is currently not available in the public scientific literature. Studies are needed to explore the downstream cellular consequences of the observed enzyme inhibition and to identify any other potential cellular targets. Such investigations would be crucial to understand the broader biological effects of this class of compounds.
Investigation of Specific Protein-Ligand Interactions
Although specific studies targeting large protein-protein interfaces with 2-Furanacetic acid, 5-phenyl- are not extensively documented, research into the inhibition of enzymes by its derivatives offers valuable insights into its protein-binding capabilities. Analogs have been developed and studied as inhibitors of bacterial enzymes, including Escherichia coli β-glucuronidase (EcGUS) and urease, with molecular docking simulations elucidating the precise interactions that drive their inhibitory activity. nih.govnih.govmdpi.com
In the case of EcGUS inhibitors, a derivative of 5-phenyl-2-furan containing a 1,3-thiazole moiety was identified as a potent, uncompetitive inhibitor. nih.gov Molecular docking simulations predicted its binding model, highlighting the importance of the heterocyclic backbone and specific substitutions on the phenyl ring for activity. nih.gov
Similarly, a series of furan (B31954) chalcones, synthesized from 5-aryl-2-furaldehyde precursors, were evaluated as urease inhibitors. nih.govmdpi.com Docking studies of the most active compound, 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one, revealed critical interactions within the enzyme's active site. mdpi.com The dichlorophenyl group was shown to be instrumental for binding, with the chlorine atoms forming interactions with key amino acid residues (HIS138, HIS248, HIS274) and one of the catalytic nickel ions. mdpi.com These studies demonstrate that the 5-phenyl-2-furan scaffold can be precisely decorated to achieve specific and potent interactions within a protein's binding pocket.
Impact on Gene Expression and Protein Synthesis at a Mechanistic Level
Currently, there is a lack of specific studies in the available scientific literature detailing the direct impact of 2-Furanacetic acid, 5-phenyl- or its close analogs on gene expression profiles or the mechanisms of protein synthesis. Research in this area would be necessary to determine if the biological activities of these compounds extend to the regulation of cellular transcription or translation.
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For the 5-phenyl-2-furan scaffold, SAR analyses have successfully identified the key molecular features required for potent enzymatic inhibition, guiding the rational design of more effective analogs.
Identification of Pharmacophore Features for Specific Molecular Interactions
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on SAR and molecular docking studies of 5-phenyl-2-furan analogs, a clear pharmacophore has emerged for potent enzyme inhibition. nih.govmdpi.com
Key features include:
The 5-phenyl-2-furan core: This rigid scaffold serves as the central structural framework, correctly positioning the other functional groups for interaction with the target. nih.gov
Substituents on the Phenyl Ring: The nature and position of substituents on the 5-phenyl group are critical determinants of activity. Halogen atoms, particularly chlorine and bromine, have been shown to significantly enhance inhibitory potency. nih.govmdpi.com For urease inhibitors, a 2,5-dichloro substitution pattern on the phenyl ring was found to be optimal. mdpi.com
The Acetic Acid Side Chain or Bioisostere: The group at the 2-position of the furan ring is crucial for biological activity. While the parent compound has an acetic acid moiety, studies on analogs show that this can be replaced with other functional groups, such as chalcones or thiazole-containing side chains, to achieve potent and specific interactions. nih.govmdpi.com
| Pharmacophoric Feature | Description | Observed Importance in Analogs | Reference |
|---|---|---|---|
| 5-Phenyl-2-Furan Scaffold | The core heterocyclic framework. | Essential for orienting substituents. | nih.gov |
| Aromatic/Lipophilic Group | The 5-position phenyl ring. | Engages in hydrophobic interactions within the binding site. | mdpi.com |
| Halogen Substituents | Specifically, chloro or bromo groups on the phenyl ring. | Enhances binding affinity, potentially through halogen bonding or hydrophobic interactions. Dichloro substitution was highly effective for urease inhibition. | nih.govmdpi.com |
| Hydrogen Bond Acceptor/Donor | Features on the side chain at the furan 2-position (e.g., carbonyl of chalcone). | Forms key interactions with active site residues. | mdpi.com |
Design of Probes for Investigating Biological Mechanisms
Molecular probes are essential tools for studying biological processes. Designing a probe based on the 2-Furanacetic acid, 5-phenyl- scaffold would involve chemically modifying the structure to incorporate a reporter group, such as a fluorophore, without disrupting its biological activity. thermofisher.com
A rational design strategy would leverage the existing SAR data. For instance, a fluorescent dye could be attached to the phenyl ring at a position shown to be tolerant of substitution. A linker arm might be necessary to distance the fluorophore from the core scaffold to prevent steric hindrance at the binding site. The choice of fluorophore is critical and depends on the specific application, considering factors like quantum yield, photostability, and environmental sensitivity. Such a probe could be used in fluorescence microscopy to visualize the subcellular localization of its target protein or in fluorescence polarization assays to quantify binding interactions in real-time.
Membrane Permeability and Transport Mechanism Studies (in vitro cellular models)
Passive Diffusion Characterization
Passive diffusion is a primary mechanism by which small molecules cross biological membranes, driven by a concentration gradient. nih.gov This process is heavily influenced by the compound's physicochemical properties, including its lipophilicity (log P), molecular weight (MW), and polar surface area (TPSA). nih.gov While direct experimental data on the membrane permeability of 2-Furanacetic acid, 5-phenyl- is not available, its likely passive diffusion characteristics can be predicted from its calculated properties.
Standard in vitro methods to experimentally determine passive permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govscilit.com This assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane, providing a high-throughput method to estimate permeability. nih.gov Cell-based assays, such as those using Caco-2 or MDCK cell monolayers, are also widely used to model intestinal permeability. nih.gov
| Property | Predicted Value* | Implication for Passive Diffusion | Reference |
|---|---|---|---|
| Molecular Weight (MW) | 216.21 g/mol | Well within the range favorable for passive diffusion (typically <500 g/mol). | nih.gov |
| log P (Lipophilicity) | ~2.5-3.0 | Indicates moderate lipophilicity, which generally favors membrane permeability. | nih.gov |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Falls within a range generally considered good for cell permeability (typically <140 Ų). | nih.gov |
| Hydrogen Bond Donors | 1 | Low number, favorable for passive diffusion. | |
| Hydrogen Bond Acceptors | 3 | Low number, favorable for passive diffusion. |
Note: Predicted values are estimations from chemical software and may vary slightly between different prediction algorithms.
The physicochemical properties of 2-Furanacetic acid, 5-phenyl- suggest it is a good candidate for passive membrane diffusion. Its relatively low molecular weight, moderate lipophilicity, and limited polar surface area align with the characteristics of orally bioavailable drugs that can readily cross cell membranes. nih.gov Experimental verification using assays like PAMPA would be required to confirm this prediction.
Transporter Interaction Mechanisms
The interaction of xenobiotics with biological transporters is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME) profile. For 2-Furanacetic acid, 5-phenyl-, and its analogs, the chemical structure—featuring a carboxylic acid group, a furan ring, and a phenyl substituent—suggests potential interactions with several families of solute carrier (SLC) and ATP-binding cassette (ABC) transporters. While direct experimental studies on the transporter interactions of 2-Furanacetic acid, 5-phenyl- are limited in publicly available scientific literature, mechanistic insights can be inferred from its structural characteristics and data on related compounds.
The anionic nature of the carboxylic acid moiety at physiological pH makes this compound a likely candidate for interaction with transporters that handle organic anions. Key among these are the Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), which are part of the SLC22A and SLCO superfamilies, respectively. These transporters are crucial for the uptake and efflux of a wide range of endogenous and exogenous compounds in organs such as the liver, kidneys, and brain.
Interaction with Organic Anion Transporters (OATs)
The OAT family of transporters is primarily expressed in the basolateral membrane of renal proximal tubules and plays a significant role in the secretion of organic anions from the blood into the urine. Given that 2-Furanacetic acid, 5-phenyl- is a substituted carboxylic acid, it is plausible that it could be recognized by OATs. The interaction would likely involve the anionic carboxylate group forming an ionic bond with a positively charged residue in the transporter's binding site. The furan and phenyl rings would likely engage in hydrophobic and/or van der Waals interactions within the binding pocket.
Interaction with Organic Anion Transporting Polypeptides (OATPs)
OATPs are another major family of uptake transporters, expressed in various tissues including the liver, intestine, kidney, and the blood-brain barrier. They are known to transport a broad range of amphipathic organic compounds. The combination of an anionic carboxylic acid and a significant hydrophobic scaffold in 2-Furanacetic acid, 5-phenyl- makes it a potential substrate or inhibitor for OATPs.
For example, OATP1B1 and OATP1B3 are key hepatic uptake transporters, and their inhibition can lead to significant drug-drug interactions. Research on flavonoids and other polyphenolic compounds, which share some structural similarities with the phenyl-furan scaffold, has demonstrated their potential to inhibit OATP1B1. The interaction is often driven by hydrophobic interactions and hydrogen bonding. It is conceivable that 2-Furanacetic acid, 5-phenyl- could similarly interact with these transporters.
Role of the Phenyl and Furan Moieties
The specific arrangement of the phenyl and furan groups in 2-Furanacetic acid, 5-phenyl- likely plays a crucial role in its transporter interactions. The planarity and aromaticity of these rings can facilitate π-π stacking interactions with aromatic amino acid residues within the transporter's binding site. The relative orientation of the carboxylic acid group with respect to these rings will also be a critical factor in determining the binding affinity and transport efficiency.
SAR studies on other classes of molecules have shown that substitutions on aromatic rings can significantly modulate transporter affinity. For analogs of 2-Furanacetic acid, 5-phenyl-, modifications to the phenyl ring (e.g., addition of hydroxyl, methoxy, or halogen groups) or the furan ring could provide valuable insights into the specific structural requirements for interaction with different transporters.
In Silico Modeling and Prediction
In the absence of direct experimental data, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable predictions about the potential interactions of 2-Furanacetic acid, 5-phenyl- with various transporters. These in silico methods utilize the known structures or pharmacophore models of transporter binding sites to predict the binding affinity and orientation of a ligand. Such studies could help to prioritize which transporters are most likely to interact with this compound and its analogs, guiding future experimental validation.
For instance, a docking study could simulate the binding of 2-Furanacetic acid, 5-phenyl- to a homology model of an OAT or OATP, identifying key interacting residues and predicting the binding energy. QSAR models, built on data from structurally related compounds, could predict the likelihood of the compound being a substrate or inhibitor.
The table below summarizes the potential transporter interactions for 2-Furanacetic acid, 5-phenyl- based on its structural features and knowledge of transporter families.
| Transporter Family | Potential Interaction | Key Structural Features Involved | Predicted Mechanism of Interaction |
| Organic Anion Transporters (OATs) | Substrate/Inhibitor | Carboxylic acid, Furan ring, Phenyl group | Ionic interaction with the carboxylate; hydrophobic interactions with the phenyl-furan scaffold. |
| Organic Anion Transporting Polypeptides (OATPs) | Substrate/Inhibitor | Carboxylic acid, Phenyl group, Overall amphipathicity | Hydrophobic interactions, hydrogen bonding, and potential π-π stacking. |
| P-glycoprotein (P-gp/ABCB1) | Possible Inhibitor | Lipophilic Phenyl-furan core | The hydrophobic nature of the molecule could lead to interaction with the polyspecific binding site of P-gp, similar to other furan derivatives. |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | Possible Substrate/Inhibitor | Anionic nature and aromatic structure | BCRP transports a variety of anionic and hydrophobic compounds. |
Applications of 2 Furanacetic Acid, 5 Phenyl in Advanced Chemical Research and Methodologies
Utilization as a Building Block in Complex Molecule Synthesis
The structural framework of 2-Furanacetic acid, 5-phenyl- offers multiple reactive sites that can be strategically manipulated for the construction of intricate molecular architectures. The furan (B31954) ring can undergo various transformations, including cycloadditions and ring-opening reactions, while the carboxylic acid moiety and the adjacent methylene (B1212753) group provide handles for chain extension and functional group interconversion. acs.org
While direct applications of 2-Furanacetic acid, 5-phenyl- as a starting material in the total synthesis of specific natural products are not extensively documented, its structural motifs are found in numerous natural compounds. Furan derivatives are key intermediates in the synthesis of a wide range of natural products. nih.gov The 5-phenylfuran moiety can be a crucial component for building larger polycyclic systems.
For instance, the furan ring can serve as a masked 1,4-dicarbonyl functionality, which can be revealed under specific conditions to allow for the formation of new carbocyclic or heterocyclic rings. This strategy is commonly employed in the synthesis of complex terpenes and alkaloids. The phenyl substituent at the 5-position of the furan ring in 2-Furanacetic acid, 5-phenyl- can influence the stereochemical outcome of these transformations and can be an integral part of the final target molecule's pharmacophore.
| Natural Product Class | Synthetic Strategy Involving Furan Moiety | Potential Role of 2-Furanacetic acid, 5-phenyl- |
| Terpenoids | Diels-Alder reaction of the furan ring followed by ring-opening of the oxabicyclo intermediate. | The phenyl group can direct the facial selectivity of the cycloaddition. |
| Alkaloids | Oxidative dearomatization of the furan ring to generate a butenolide for further elaboration. | The acetic acid side chain can be used to introduce nitrogen-containing functional groups. |
| Polyketides | Furan-to-pyran ring-switching methodologies. | The defined substitution pattern provides a pre-functionalized starting material. |
The reactivity of the functional groups in 2-Furanacetic acid, 5-phenyl- makes it an ideal scaffold for the generation of diverse heterocyclic compound libraries, which are essential for drug discovery and materials science. The closely related compound, 5-phenyl-2-furaldehyde (B76939), is a well-established precursor for a multitude of heterocyclic systems through condensation and cyclization reactions. researchgate.net By analogy, 2-Furanacetic acid, 5-phenyl- can be derivatized to access a similar chemical space.
The carboxylic acid can be converted to an amide, ester, or ketone, and the adjacent methylene group can be functionalized to introduce further diversity. These derivatives can then undergo intramolecular cyclization reactions to form a variety of fused and spirocyclic heterocyclic systems.
Table of Heterocyclic Systems Potentially Derived from 2-Furanacetic acid, 5-phenyl-
| Starting Derivative | Reagent | Resulting Heterocycle |
|---|---|---|
| Amide of 2-Furanacetic acid, 5-phenyl- | Dehydrating agent | Furo[2,3-b]pyrrol-2(3H)-one derivatives |
| Ester of 2-Furanacetic acid, 5-phenyl- | Hydrazine | Furo[2,3-d]pyridazin-4(5H)-one derivatives |
Role in Development of Novel Organic Reactions and Catalytic Systems
The unique electronic and steric properties of 2-Furanacetic acid, 5-phenyl- make it a valuable substrate for the development of new synthetic methodologies and catalytic systems.
The furan ring in 2-Furanacetic acid, 5-phenyl- is electron-rich and susceptible to electrophilic attack, making it a suitable substrate for testing new C-H activation and functionalization reactions. mdpi.com The development of catalytic systems that can selectively functionalize the C-H bonds of the furan ring in the presence of the phenyl group and the acetic acid side chain would be a significant advancement in organic synthesis.
Furthermore, the carboxylic acid moiety can be used as a directing group to control the regioselectivity of these transformations. The development of such directed C-H functionalization reactions is a major focus of modern organic chemistry.
The carboxylic acid functionality of 2-Furanacetic acid, 5-phenyl- can act as a coordinating group for metal centers, allowing for its use in the design of novel ligands for organometallic catalysis. The furan ring and the phenyl group can also participate in metal coordination, leading to the formation of multidentate ligands. researchgate.net
The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the furan and phenyl rings. These complexes could find applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The rigid furan backbone can provide a well-defined coordination geometry, which is often crucial for achieving high levels of stereoselectivity in asymmetric catalysis.
Application as a Probe Molecule for Mechanistic Studies
Understanding the mechanism of a chemical reaction is crucial for its optimization and further development. 2-Furanacetic acid, 5-phenyl- can serve as a valuable probe molecule for elucidating reaction mechanisms due to its distinct structural features.
The furan ring can act as a spectroscopic handle, as its electronic properties are sensitive to changes in its environment. For example, the formation of intermediates involving the furan ring can be monitored by techniques such as NMR and UV-Vis spectroscopy. The involvement of the furan ring in radical or ionic pathways can be investigated through mechanistic studies. nih.gov
The acetic acid side chain provides a site for isotopic labeling, which can be used to track the fate of the molecule during a reaction. For example, deuterium (B1214612) labeling of the methylene group can provide insights into the mechanism of C-H bond cleavage reactions. The kinetic isotope effect can be measured to determine the rate-determining step of a reaction.
Potential Mechanistic Studies Utilizing 2-Furanacetic acid, 5-phenyl-
| Mechanistic Question | Experimental Approach | Information Gained |
|---|---|---|
| Role of the furan ring in a cycloaddition | In-situ NMR monitoring | Identification of reaction intermediates and transition states. |
| C-H activation at the furan ring | Kinetic isotope effect studies with deuterated substrate | Determination of the rate-determining step and the nature of the C-H cleavage. |
Reporter Molecule in Spectroscopic Investigations
The phenyl-substituted furan core of 2-Furanacetic acid, 5-phenyl- suggests its potential as a reporter molecule in spectroscopic studies. The electronic conjugation between the phenyl ring and the furan system can give rise to distinct photophysical properties, including fluorescence. nih.gov The emission characteristics of such molecules are often sensitive to the local microenvironment, making them valuable as probes. nih.gov
The fluorescence of a reporter molecule can be influenced by factors such as solvent polarity, viscosity, and the presence of specific analytes. While detailed spectroscopic data for 2-Furanacetic acid, 5-phenyl- is not extensively documented in publicly available literature, the general principles of phenyl-substituted aromatic compounds suggest that it could exhibit environmentally sensitive fluorescence. This property is foundational for its use as a reporter molecule to study molecular interactions and dynamics in complex systems.
Table 1: Potential Spectroscopic Applications of 2-Furanacetic acid, 5-phenyl- as a Reporter Molecule
| Application Area | Principle of Operation | Potential Information Gained |
| Microenvironment Sensing | Changes in fluorescence quantum yield, Stokes shift, and lifetime in response to solvent polarity or viscosity. | Polarity and rigidity of local environments in polymers, micelles, or biological systems. |
| Binding Assays | Alteration of spectroscopic properties upon binding to a target molecule (e.g., protein, DNA). | Binding affinity, kinetics, and conformational changes upon binding. |
| Fluorescence Resonance Energy Transfer (FRET) | Can act as a donor or acceptor in a FRET pair to measure distances on a nanometer scale. | Proximity and interaction between labeled biomolecules. |
Note: The applications in this table are based on the theoretical potential of the molecule's structure and the known properties of similar phenyl-substituted heterocyclic compounds.
Tracer in Reaction Pathway Elucidation
The distinct molecular structure of 2-Furanacetic acid, 5-phenyl- also lends itself to potential applications as a tracer in the elucidation of reaction pathways. By incorporating this molecule into a reaction, its unique mass and spectroscopic signature can be used to follow the course of the reaction and identify intermediates and final products.
The furan ring itself can undergo a variety of chemical transformations, and the presence of the phenyl and acetic acid substituents provides specific markers for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, the acid-catalyzed hydrolysis of furans is a known reaction pathway that can be studied kinetically. researchgate.net While no specific studies utilizing 2-Furanacetic acid, 5-phenyl- as a tracer have been identified, its structure is suitable for such applications.
Isotopic labeling of the molecule, for example, by introducing deuterium or carbon-13 at specific positions, would further enhance its utility as a tracer, allowing for more detailed mechanistic investigations.
Integration into Materials Science Research
The bifunctional nature of 2-Furanacetic acid, 5-phenyl-, with a reactive carboxylic acid group and a stable aromatic core, makes it a candidate for integration into various materials.
Precursor for Polymeric Furan-Based Materials
Furan derivatives are increasingly being explored as bio-based monomers for the synthesis of polymers. researchgate.netperlego.comencyclopedia.pub The carboxylic acid functionality of 2-Furanacetic acid, 5-phenyl- allows it to be used as a monomer in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The incorporation of the bulky phenyl-furan moiety into the polymer backbone would be expected to influence the material's properties, potentially enhancing thermal stability and altering mechanical characteristics.
While the direct polymerization of 2-Furanacetic acid, 5-phenyl- has not been specifically reported, the general reactivity of furan-based carboxylic acids in polymer synthesis is well-established. The resulting polymers could find applications in specialty plastics and functional materials.
Components in Hybrid Organic-Inorganic Systems
Hybrid organic-inorganic materials are a class of composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. The carboxylic acid group of 2-Furanacetic acid, 5-phenyl- can be used to functionalize the surface of inorganic materials, such as metal oxides or silica (B1680970) nanoparticles. This surface modification can improve the compatibility between the organic and inorganic phases and introduce new functionalities to the hybrid material.
For example, the furan moiety could be used for subsequent cross-linking reactions, such as Diels-Alder chemistry, to create responsive or self-healing materials. researchgate.net The phenyl group can enhance the thermal stability and hydrophobicity of the material. While direct use of 2-Furanacetic acid, 5-phenyl- in such systems is not documented, the principles of surface functionalization with organic molecules containing carboxylic acids are widely applied in the development of advanced hybrid materials.
Future Research Directions and Emerging Paradigms for 2 Furanacetic Acid, 5 Phenyl Research
Exploration of Asymmetric Synthesis and Chiral Derivatization
The presence of a chiral center in 2-Furanacetic acid, 5-phenyl- necessitates the development of stereoselective synthetic methods. Since enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles, producing single-enantiomer therapeutics is crucial. nih.gov Future research will likely focus on asymmetric synthesis, which involves converting an achiral starting material into a specific chiral product. nih.gov This can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or reagents. For instance, asymmetric reductions of precursor ketones or alkylations using chiral phase-transfer catalysts could be explored to establish the stereocenter with high enantiomeric excess.
In parallel, the development of effective chiral derivatization techniques is essential for the analysis and separation of enantiomers. Chiral derivatizing agents (CDAs) are optically pure compounds that react with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be distinguished and quantified using standard analytical techniques like NMR spectroscopy or HPLC. wikipedia.org While the use of chiral HPLC has become more common, derivatization remains a valuable tool. wikipedia.org For 2-Furanacetic acid, 5-phenyl-, agents like Mosher's acid or other newer reagents could be employed to facilitate the determination of optical purity and the assignment of absolute configuration. wikipedia.org
Table 1: Examples of Chiral Derivatizing Agents (CDAs) and Their Applications
| Chiral Derivatizing Agent | Functional Group Targeted | Application |
|---|---|---|
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Alcohols, Amines | NMR analysis for determining enantiomeric purity. wikipedia.org |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA or Marfey's Reagent) | Primary and secondary amines | HPLC-based separation of amino acid enantiomers. nih.gov |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA) | Amines | Analogous to Marfey's reagent for chiral amino acid analysis. nih.gov |
Development of Sustainable and Green Synthetic Methodologies
Modern chemical synthesis is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, using renewable resources, and avoiding hazardous substances. frontiersin.org Future syntheses of 2-Furanacetic acid, 5-phenyl- will likely move away from traditional methods that rely on harsh reagents and petroleum-based feedstocks. A significant area of development is the use of biomass-derived platform chemicals. mdpi.com Furan-based compounds, in particular, can be sourced from renewable carbohydrates. frontiersin.org
Key green strategies applicable to the synthesis of 2-Furanacetic acid, 5-phenyl- include:
Use of Renewable Feedstocks: Employing biomass-derived precursors like 5-hydroxymethylfurfural (B1680220) (HMF) as a starting point for the furan (B31954) core. mdpi.comacs.org
Enzymatic Catalysis: Utilizing enzymes, such as lipases, for specific transformations. nih.gov Biocatalysis offers high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. nih.gov
Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. frontiersin.org
Catalytic Processes: Developing efficient catalytic systems, including those based on non-noble metals, to replace stoichiometric reagents, thereby improving atom economy and reducing waste. frontiersin.orgresearchgate.net
Enzymatic polymerization, for example, has proven effective for creating furan-based polyesters in a sustainable manner, a principle that can be adapted for small-molecule synthesis. nih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, thereby guiding experimental research and reducing the need for trial-and-error synthesis. researchgate.net For 2-Furanacetic acid, 5-phenyl-, advanced computational modeling can be applied in several key areas. Density Functional Theory (DFT) methods can be used to probe reaction mechanisms, calculate thermodynamic parameters, and predict spectroscopic properties of the molecule and its derivatives. nih.govdigitaloceanspaces.com
By modeling transition states and reaction intermediates, computational studies can help optimize reaction conditions for higher yields and selectivity. researchgate.net Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structures of 2-Furanacetic acid, 5-phenyl- derivatives with their physical, chemical, and biological properties. digitaloceanspaces.com This predictive capability is invaluable for designing new molecules with desired characteristics, such as improved solubility, stability, or binding affinity to a biological target.
Table 2: Applications of Computational Modeling in Chemical Research
| Modeling Technique | Application | Relevance to 2-Furanacetic acid, 5-phenyl- |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. researchgate.netnih.gov | Elucidating synthetic mechanisms and predicting molecular properties. |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | Understanding interactions with biological targets like enzymes or receptors. |
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic candidates. chemrxiv.orgnih.gov For research on 2-Furanacetic acid, 5-phenyl-, ML algorithms can be trained on existing chemical and biological data to build predictive models. researchgate.net These models can perform a multitude of tasks, including:
Virtual High-Throughput Screening: Screening vast virtual libraries of potential derivatives of 2-Furanacetic acid, 5-phenyl- to identify compounds with a high probability of being active against a specific biological target, far faster than experimental screening. youtube.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, helping to reduce late-stage failures. youtube.com
De Novo Drug Design: Using generative models to design entirely new molecules based on the 2-Furanacetic acid, 5-phenyl- scaffold that are optimized for desired properties, such as high potency and low toxicity. nih.gov
By leveraging ML, researchers can more efficiently navigate the vast chemical space of possible derivatives, prioritizing the synthesis and testing of compounds with the highest potential for success. researchgate.netnih.gov
Exploration of New Biological Targets and Novel Mechanistic Pathways
While initial studies have identified promising biological activities for furan-containing compounds, a vast landscape of potential therapeutic applications for 2-Furanacetic acid, 5-phenyl- remains to be explored. Recent research has shown that derivatives of 5-phenyl-2-furan can act as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS), a target relevant for alleviating drug-induced gastrointestinal toxicity. nih.gov
Future research should aim to identify new biological targets for this molecular scaffold. This can be achieved through phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, or through target-based screening against specific enzymes or receptors. nih.govresearchgate.net Once a "hit" compound is identified, subsequent studies are needed to elucidate its mechanism of action. Understanding how the compound interacts with its biological target at a molecular level is crucial for optimizing its structure to improve efficacy and reduce off-target effects.
High-Throughput Screening Methodologies for Chemical Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for activity against a biological target. bmglabtech.com This automated process is essential for identifying initial "hit" compounds from large chemical libraries. bmglabtech.com In the context of 2-Furanacetic acid, 5-phenyl-, a library of diverse derivatives could be synthesized and subjected to HTS assays for a wide range of therapeutic areas.
The process typically involves miniaturized assays in microtiter plates, automated liquid handling, and sensitive readouts. bmglabtech.com HTS can be used to identify inhibitors of specific enzymes, modulators of receptor activity, or compounds that disrupt protein-protein interactions. nih.gov The results from HTS campaigns provide the starting points for "hit-to-lead" optimization, where the potency and drug-like properties of the initial hits are systematically improved through medicinal chemistry efforts. bmglabtech.com
Multi-component Reactions and Convergent Synthesis Strategies
Efficiency in chemical synthesis is paramount for generating libraries of compounds for screening and development. Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valuable for this purpose. baranlab.org MCRs are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity and diversity. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-phenyl-2-furanacetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis can be adapted from protocols for structurally related furan derivatives. For example, coupling phenyl groups to furan rings may involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation. Refluxing in aprotic solvents like acetonitrile with bases such as K₂CO₃ (as used in oxadiazole synthesis ) can improve reaction efficiency. Purity optimization (e.g., ≥97%) may require recrystallization from methanol or ethanol, as demonstrated for methyl ester derivatives .
Q. Which spectroscopic techniques are critical for characterizing 5-phenyl-2-furanacetic acid?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions on the furan and phenyl rings. For example, α-hydroxy-2-furanacetic acid derivatives show distinct proton shifts at 4.5–5.5 ppm for hydroxyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₀O₃ for 5-phenyl-2-furanacetic acid) and fragmentation patterns .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) are diagnostic .
Q. What safety protocols are essential when handling 5-phenyl-2-furanacetic acid in the lab?
- Methodological Answer : Follow guidelines for analogous furan carboxylic acids, such as:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Store waste separately and dispose via certified hazardous waste services .
- Monitor air quality for volatile byproducts using GC-MS, as seen in phenylacetic acid studies .
Advanced Research Questions
Q. How can computational models predict the physicochemical properties of 5-phenyl-2-furanacetic acid?
- Methodological Answer :
- QSPR/QSAR : Use Quantum Chemistry and Statistical Thermodynamics (e.g., CC-DPS platforms) to predict solubility, logP, and reactivity .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock, referencing phenylacetic acid’s binding motifs .
Q. How should researchers resolve contradictions in GC-MS data for 5-phenyl-2-furanacetic acid derivatives?
- Methodological Answer :
- Isomer Discrimination : Compare retention times and fragmentation patterns with authentic standards. For example, 2-pentanone-5-phenyl derivatives show distinct MS peaks at m/z 150–160 .
- Matrix Effects : Use internal standards (e.g., deuterated analogs) to correct signal suppression in complex mixtures .
Q. What strategies enable the study of structure-activity relationships (SAR) for 5-phenyl-2-furanacetic acid in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and test bioactivity, as done for oxadiazole derivatives .
- Enzymatic Assays : Evaluate inhibition of cyclooxygenase (COX) or antimicrobial activity using microplate assays, referencing phenylacetic acid protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
